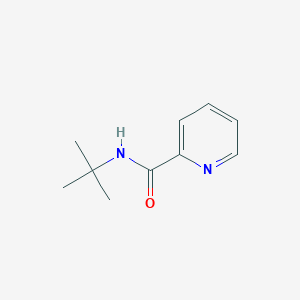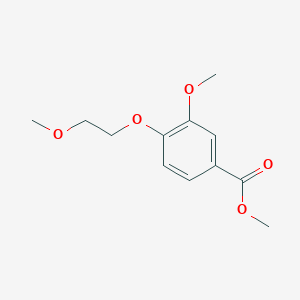
pentaerythritol tetrabutyrate
Vue d'ensemble
Description
pentaerythritol tetrabutyrate is a complex organic compound with the molecular formula C15H26O6. This compound belongs to the ester family, which are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. The structure of this compound includes butanoic acid moieties esterified with a 1,3-propanediyl group, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-bis((1-oxobutoxy)methyl)-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with 1,3-propanediol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Propriétés
Numéro CAS |
7299-98-1 |
|---|---|
Formule moléculaire |
C21H36O8 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[3-butanoyloxy-2,2-bis(butanoyloxymethyl)propyl] butanoate |
InChI |
InChI=1S/C21H36O8/c1-5-9-17(22)26-13-21(14-27-18(23)10-6-2,15-28-19(24)11-7-3)16-29-20(25)12-8-4/h5-16H2,1-4H3 |
Clé InChI |
JMIAMWJLFMGGPK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC(COC(=O)CCC)(COC(=O)CCC)COC(=O)CCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-Dihydro-2-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8616188.png)


![2-[Hydroxy(4-methoxyphenyl)methylidene]-5-(propan-2-yl)thiophen-3(2H)-one](/img/structure/B8616202.png)





![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)

![tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)

